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Compound of Interest

Compound Name: PF-05198007

Cat. No.: B10854007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical research findings for PF-
05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. By

objectively comparing its performance with alternative Nav1.7 inhibitors and presenting detailed

experimental data, this document aims to facilitate an informed assessment of its translational

potential for the development of novel analgesics.

Executive Summary
PF-05198007 is a preclinical arylsulfonamide compound that demonstrates high potency and

selectivity for the Nav1.7 sodium channel, a genetically validated target for pain therapeutics.

Structurally related to the clinical candidate PF-05089771, PF-05198007 acts by binding to the

voltage-sensor domain of domain IV of the Nav1.7 channel, thereby stabilizing its inactivated

state. Preclinical studies highlight its ability to modulate nociceptor function, as evidenced by its

inhibition of the tetrodotoxin-sensitive (TTX-S) sodium current in dorsal root ganglion (DRG)

neurons and its efficacy in reducing the capsaicin-induced flare response in vivo. While direct

head-to-head clinical data is unavailable for PF-05198007, this guide consolidates the existing

preclinical data and draws comparisons with other known Nav channel inhibitors to provide a

framework for evaluating its therapeutic promise.
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The following tables summarize the inhibitory potency (IC50) of PF-05198007 and other

relevant Nav channel inhibitors. It is important to note that direct comparisons should be made

with caution, as experimental conditions may vary between studies.

Table 1: Inhibitory Potency (IC50) of PF-05198007 against Mouse Voltage-Gated Sodium

Channels

Channel Subtype IC50 (nM) Hill Slope

mNav1.7 5.2 1.1

mNav1.6 149 1.5

mNav1.1 174 0.7

Data sourced from Alexandrou et al., 2016.

Table 2: Inhibitory Potency (IC50) of PF-05089771 (Clinical Candidate) against Human and

Rodent Nav Channels

Channel Subtype IC50 (nM)

hNav1.7 11

mNav1.7 8

rNav1.7 171

hNav1.1 850

hNav1.2 110

hNav1.3 11000

hNav1.4 10000

hNav1.5 >10000

hNav1.6 160

hNav1.8 >10000
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Data sourced from Alexandrou et al., 2016 and Tocris Bioscience.

Table 3: Comparative Inhibitory Potency (IC50) of Alternative Nav Channel Inhibitors

Compound
Target
Channel(s)

IC50 (nM) Species Reference

A-803467 hNav1.8 8 Human
Jarvis et al.,

2007[1][2]

hNav1.2, 1.3,

1.5, 1.7
≥1000 Human

Jarvis et al.,

2007[1][2]

Carbamazepine
INa(T) (Neuro-2a

cells)
56000 Mouse

Wu et al.,

2022[3]

INa(L) (Neuro-2a

cells)
18000 Mouse

Wu et al.,

2022[3]

hNav1.7 (use-

dependent)
46720 Human

DeMarco et al.,

2019[4]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency and selectivity of PF-05198007 on voltage-gated

sodium channels.

Cell Lines: HEK293 cells stably expressing mouse Nav1.1, Nav1.6, or Nav1.7 channels.

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH

7.3 with NaOH.

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.

Voltage-Clamp Protocol:
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Cells were clamped at a holding potential of -90 mV.

To assess the potency of PF-05198007 on the inactivated state of the channel, a

depolarizing pre-pulse to the Vhalf of inactivation for each channel subtype was applied for

500 ms.

A subsequent test pulse to 0 mV for 20 ms was used to elicit sodium currents.

Concentration-response curves were generated by applying increasing concentrations of PF-
05198007.

Data were fitted with a Hill equation to determine the IC50 values.

Isolation of TTX-S current in DRG neurons:

Small-diameter dorsal root ganglion (DRG) neurons were isolated from adult mice.

The Nav1.8 blocker A-803467 (1 µM) was used to isolate the TTX-sensitive (TTX-S) sodium

current.

PF-05198007 (30 nM) was then applied to determine its effect on the remaining TTX-S

current, which is predominantly carried by Nav1.7 channels. Application of 30 nM PF-
05198007 blocked an average of 83.0 ± 2.7% of the total TTX-S current in these neurons.[5]

In Vivo Capsaicin-Induced Flare Model
Objective: To evaluate the in vivo efficacy of PF-05198007 in a model of neurogenic

inflammation.

Animal Model: Male C57BL/6 mice.

Procedure:

Mice were orally administered with vehicle or PF-05198007 (1 and 10 mg/kg).

After a 30-minute pre-treatment period, 0.1% capsaicin was applied topically to the dorsal

surface of the hind paw.
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The flare response, indicative of vasodilation due to neuropeptide release, was measured as

an increase in skin blood flow using a laser Doppler imager.

Blood flow was monitored for 55 minutes post-capsaicin application.

The area under the curve (AUC) of the blood flow response was calculated to quantify the

total flare response.

Key Findings: Oral pre-treatment with PF-05198007 at both 1 and 10 mg/kg significantly

reduced the capsaicin-induced flare response in wild-type mice.[5] This effect was absent in

mice with a conditional knockout of Nav1.7 in nociceptors, confirming the on-target effect of the

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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